5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid
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Overview
Description
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorine atom attached to a benzoic acid core, with an additional fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic ring .
Scientific Research Applications
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Similar in structure but with an isobutyric acid core.
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid: Contains a tert-butoxy group instead of a fluorine atom.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Features a methoxy group and an alanine core.
Uniqueness
The uniqueness of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid lies in its combination of the Fmoc protecting group and the fluorine atom, which together enhance its stability, reactivity, and versatility in various chemical and biological applications .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-20-10-9-13(11-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYGAHXKRAPKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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